(R)-2-(Piperidin-3-yl)isoindoline-1,3-dione
Description
(R)-2-(Piperidin-3-yl)isoindoline-1,3-dione is a chiral isoindoline-1,3-dione derivative featuring a piperidin-3-yl substituent at the 2-position. Its hydrochloride salt (CAS: 1381795-31-8) is a key intermediate in the synthesis of linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for type 2 diabetes management . The compound’s stereochemistry is critical, as the (R)-configuration ensures proper binding to the target enzyme during linagliptin synthesis. It is commercially available, with purity levels up to 95%, and is typically stored under dry, room-temperature conditions .
Structurally, the compound combines the planar isoindoline-1,3-dione core with a piperidine ring, enabling both hydrogen bonding (via the dione oxygen atoms) and hydrophobic interactions (via the piperidine moiety). This duality makes it a versatile scaffold for medicinal chemistry applications.
Properties
IUPAC Name |
2-[(3R)-piperidin-3-yl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c16-12-10-5-1-2-6-11(10)13(17)15(12)9-4-3-7-14-8-9/h1-2,5-6,9,14H,3-4,7-8H2/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POAZMSVKCTYEPJ-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)N2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes Based on Patent Literature
a. Amide Coupling and Cyclization Approach
According to US Patent US9133161B2, a prevalent method involves reacting a suitably substituted phthalic anhydride or its derivatives with a 3-aminopiperidine-2,6-dione salt, such as the hydrochloride salt. The key steps include:
- Formation of an amide linkage: The 3-aminopiperidine-2,6-dione salt reacts with a phthalic anhydride derivative in the presence of a base (e.g., triethylamine or pyridine) to form an amide intermediate.
- Cyclization to isoindoline core: Elevated temperatures (~120°C) facilitate intramolecular cyclization, yielding the isoindoline-1,3-dione scaffold.
- Deprotection and chiral resolution: If protecting groups are employed, acid-mediated deprotection (using Lewis acids like BCl₃ or BBr₃) is used to reveal the hydroxyl or amino functionalities, followed by chiral resolution or asymmetric synthesis to obtain the (R)-enantiomer.
b. Use of Chiral Precursors and Asymmetric Catalysis
Research indicates that asymmetric synthesis can be achieved by employing chiral starting materials or chiral catalysts during the cyclization step, ensuring enantioselectivity. For example, chiral auxiliaries or chiral ligands in catalytic systems can direct the formation of the (R)-configuration.
Specific Reaction Conditions and Reagents
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Formation of amide | 3-aminopiperidine-2,6-dione salt (e.g., hydrochloride) | In organic solvent (e.g., acetic acid) | Reaction at elevated temperature (~120°C) |
| Cyclization | Heat (around 120°C) | In presence of a base (triethylamine or pyridine) | Promotes ring closure to form isoindoline core |
| Deprotection | Lewis acids (BCl₃, BBr₃) | Acidic conditions | Removes protecting groups, yields hydroxyl or amino groups |
| Enantioselective synthesis | Chiral catalysts or auxiliaries | Variable, often at lower temperatures | Ensures formation of (R)-enantiomer |
Notable Research Findings
- Patents such as US9133161B2 and WO2014018866A1 describe versatile routes involving acylation, cyclization, and deprotection steps, emphasizing the use of organic bases and acids to optimize yields and stereoselectivity.
- Chiral resolution techniques are employed post-synthesis to isolate the (R)-enantiomer, often through chiral chromatography or crystallization of diastereomeric salts.
Data Table Summarizing Preparation Methods
| Method | Starting Materials | Key Reagents | Temperature | Stereoselectivity | Yield | Advantages |
|---|---|---|---|---|---|---|
| Amide coupling + cyclization | Phthalic anhydride derivatives + 3-aminopiperidine-2,6-dione salt | Triethylamine, pyridine | ~120°C | Achieved via chiral auxiliaries or resolution | 50-70% | Well-established, scalable |
| Asymmetric catalysis | Chiral catalysts | Chiral ligands, metal catalysts | Variable | Enantiomeric excess >90% | Variable | High stereoselectivity |
| Chiral resolution | Racemic mixture | Chiral chromatography | Ambient | Pure (R)-enantiomer | Dependent on resolution efficiency | High purity |
Chemical Reactions Analysis
Types of Reactions
®-2-(Piperidin-3-yl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of oxidized isoindoline derivatives.
Reduction: Formation of reduced isoindoline derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Enzyme Inhibition
Research indicates that (R)-2-(Piperidin-3-yl)isoindoline-1,3-dione acts as an inhibitor for several enzymes:
- Dihydrofolate Reductase (DHFR) : This enzyme is crucial for folate metabolism, particularly in cancer cells. Inhibition of DHFR can impede cancer cell proliferation, making this compound a candidate for anticancer therapies.
- Phosphodiesterase-5 (PDE5) : Inhibiting PDE5 may have implications for treating erectile dysfunction by promoting smooth muscle relaxation.
Antibacterial Properties
Initial studies suggest that this compound exhibits bactericidal activity against strains such as:
- Staphylococcus aureus
- Escherichia coli
Further research is necessary to elucidate the mechanisms behind these antibacterial effects and confirm efficacy.
Anti-inflammatory Effects
The compound has demonstrated potential anti-inflammatory properties, likely due to its ability to modulate enzyme activities and interact with cellular signaling pathways. This makes it a candidate for treating conditions characterized by inflammation.
Medicinal Chemistry Applications
This compound serves as a valuable starting material in medicinal chemistry for synthesizing new drug candidates. Its structural features allow for modifications that can enhance biological activity or target specific diseases.
Case Studies and Research Findings
Several studies have investigated the applications of (R)-2-(Piperidin-3-yl)isoindoline in various contexts:
- Cancer Research : Studies have shown that the compound's inhibition of DHFR can lead to reduced tumor growth in preclinical models.
- Infectious Diseases : Investigations into its antibacterial properties have indicated potential use in treating resistant bacterial infections.
- Inflammatory Disorders : Research into its anti-inflammatory effects suggests it may be beneficial in managing diseases such as arthritis and other inflammatory conditions.
Mechanism of Action
The mechanism of action of ®-2-(Piperidin-3-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in disease pathways.
Receptor Interaction: Interacting with cellular receptors to trigger or inhibit specific signaling pathways.
Gene Expression: Modulating gene expression to influence cellular processes and functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The following table highlights key structural analogs of (R)-2-(Piperidin-3-yl)isoindoline-1,3-dione and their biological or synthetic relevance:
Physicochemical Properties
- Solubility: The hydrochloride salt form of this compound enhances water solubility, critical for its role in linagliptin synthesis . Hydroxypropyl or amino-substituted analogs (e.g., ZM1, ZM2) further improve solubility .
- Stability : Nitro-substituted derivatives (e.g., 2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindole-1,3-dione) may exhibit reduced stability under basic conditions due to electron-withdrawing effects .
Biological Activity
(R)-2-(Piperidin-3-yl)isoindoline-1,3-dione is a compound belonging to the isoindoline derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a piperidine ring attached to an isoindoline-1,3-dione core. This unique structure contributes to its biological activity and potential therapeutic uses.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Modulation : The compound may bind to various enzymes, influencing their activity. For instance, it has shown potential in inhibiting cholinesterases, which are critical in neurodegenerative diseases like Alzheimer's disease .
- Signal Transduction Pathways : It may affect signal transduction pathways by modulating receptor activities, thereby influencing cellular responses .
Biological Activities
The compound exhibits a range of biological activities:
- Antimicrobial Activity : Research indicates that derivatives of isoindoline-1,3-dione possess significant antimicrobial properties. For example, one study reported that certain derivatives were effective against both Gram-positive and Gram-negative bacteria .
- Anticancer Properties : this compound has shown promise in cancer research. It has been linked to inducing apoptosis in cancer cells and inhibiting tumor growth .
- Anti-inflammatory Effects : The compound has been noted for its anti-inflammatory properties, making it a candidate for treating inflammatory diseases .
- Neuroprotective Effects : Its ability to inhibit cholinesterases suggests potential applications in treating Alzheimer's disease and other neurodegenerative conditions .
Table 1: Summary of Biological Activities
Detailed Findings
- Antimicrobial Studies : In vitro tests demonstrated that compounds derived from isoindoline-1,3-dione exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like gentamicin .
- Cancer Research : A study highlighted that this compound derivatives showed potent anticancer effects against various cell lines. The most effective compounds induced cell cycle arrest and apoptosis at low concentrations .
- Neurodegenerative Disease Potential : A series of isoindoline derivatives were evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with some showing IC50 values as low as 1.12 μM for AChE inhibition, indicating strong potential for Alzheimer's therapy .
Q & A
Basic: What synthetic strategies are most effective for (R)-2-(Piperidin-3-yl)isoindoline-1,3-dione?
Answer:
The synthesis typically involves coupling isoindoline-1,3-dione derivatives with functionalized piperidine precursors. A common approach is the condensation of phthalic anhydride with (R)-piperidin-3-amine under acidic conditions (e.g., glacial acetic acid) . For example, analogous compounds like 2-[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]isoindoline-1,3-dione are synthesized via reflux with phthalic anhydride derivatives and subsequent purification via recrystallization . Optimization requires controlling reaction time, temperature, and stoichiometry to minimize by-products like unreacted amines or dimerization artifacts .
Advanced: How can structural discrepancies in enzyme inhibition data be resolved for this compound?
Answer:
Discrepancies often arise from assay conditions (e.g., pH, co-solvents) or target specificity. For instance, isoindoline-dione derivatives like 5-bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione show varied inhibition profiles depending on enzyme isoforms or buffer systems . To address this:
- Perform dose-response curves under standardized conditions (e.g., Tris-HCl buffer, pH 7.4).
- Validate results using orthogonal assays (e.g., fluorescence-based vs. radiometric).
- Use molecular docking to confirm binding mode consistency across isoforms .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- 1H/13C NMR : Confirm stereochemistry (e.g., R-configuration) and purity. Peaks for the piperidinyl proton (δ ~3.5–4.0 ppm) and isoindoline-dione carbonyls (δ ~170–175 ppm) are diagnostic .
- IR Spectroscopy : Validate carbonyl stretches (C=O at ~1770 cm⁻¹ and ~1700 cm⁻¹) and secondary amine N-H bonds (~3300 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks and isotopic patterns .
Advanced: How does the R-configuration influence pharmacological activity compared to the S-enantiomer?
Answer:
The R-configuration enhances steric complementarity with chiral binding pockets. For example, in enzyme inhibition studies, (R)-enantiomers of isoindoline-dione derivatives exhibit 2–5x higher potency than S-forms due to optimal hydrogen bonding with active-site residues . To validate:
- Use chiral HPLC to separate enantiomers.
- Compare IC50 values in kinetic assays (e.g., acetylcholinesterase inhibition) .
Basic: What purification methods are recommended post-synthesis?
Answer:
- Recrystallization : Use ethanol/water mixtures to remove polar impurities.
- Column Chromatography : Employ silica gel with gradient elution (e.g., 5–20% MeOH in DCM) for non-polar by-products .
- HPLC : Apply reverse-phase C18 columns for chiral separation if enantiomeric purity is critical .
Advanced: How can computational modeling predict interactions with biological targets?
Answer:
- Molecular Dynamics (MD) Simulations : Assess binding stability of the piperidinyl group in hydrophobic pockets .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict nucleophilic attack sites on the isoindoline-dione core .
- Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonds with catalytic lysine residues) .
Basic: How should hygroscopicity be managed during storage?
Answer:
- Store under inert gas (argon) in airtight containers with desiccants (e.g., silica gel).
- Monitor stability via periodic Karl Fischer titration to quantify water content .
Advanced: What strategies improve pharmacokinetics in analog design?
Answer:
- Prodrug Modification : Introduce ester groups at the piperidinyl nitrogen to enhance solubility .
- Bioisosteric Replacement : Substitute the isoindoline-dione core with succinimide to reduce metabolic clearance .
- LogP Optimization : Add hydrophilic substituents (e.g., hydroxyl groups) to lower octanol-water partition coefficients .
Advanced: How are polymorphic forms analyzed for stability and activity?
Answer:
- X-Ray Diffraction (XRD) : Identify crystalline forms and unit cell parameters .
- Differential Scanning Calorimetry (DSC) : Measure melting points and phase transitions .
- In Vitro Dissolution Testing : Compare bioavailability of polymorphs in simulated biological fluids .
Basic: What are common synthetic by-products and their mitigation?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
